molecular formula C25H21FN2O5 B12029676 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618074-51-4

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12029676
CAS No.: 618074-51-4
M. Wt: 448.4 g/mol
InChI Key: VDFHTGPAKLJJLO-XTQSDGFTSA-N
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Description

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone core substituted with various functional groups such as fluoro, methoxy, hydroxy, and pyridinylmethyl groups. These structural features may impart specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring.

    Introduction of Substituents: Functional groups such as fluoro, methoxy, and hydroxy groups are introduced through various substitution reactions.

    Final Coupling: The pyridinylmethyl group is attached to the pyrrolone core through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the pyridinylmethyl group.

    4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrole: Lacks the ketone group.

Uniqueness

The unique combination of functional groups in 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one may impart specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

CAS No.

618074-51-4

Molecular Formula

C25H21FN2O5

Molecular Weight

448.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H21FN2O5/c1-32-18-5-3-4-16(12-18)22-21(23(29)17-6-7-20(33-2)19(26)13-17)24(30)25(31)28(22)14-15-8-10-27-11-9-15/h3-13,22,29H,14H2,1-2H3/b23-21+

InChI Key

VDFHTGPAKLJJLO-XTQSDGFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC)O)F

Origin of Product

United States

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